molecular formula C16H22ClN3OS B4182931 4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

Cat. No.: B4182931
M. Wt: 339.9 g/mol
InChI Key: XJHDIJUSOVMJMA-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a tetrahydrofuran ring, and a piperazine ring linked through a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 2-chlorobenzyl chloride.

    Formation of the tetrahydrofuran ring: This can be synthesized by the reduction of furfural using a suitable reducing agent such as sodium borohydride.

    Linking the tetrahydrofuran ring to the piperazine ring: This is achieved by reacting the tetrahydrofuran derivative with the piperazine derivative in the presence of a suitable coupling agent.

    Formation of the carbothioamide group: This involves the reaction of the linked compound with thiophosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
  • 4-(2,5-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
  • 4-(2-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

Uniqueness

4-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3OS/c17-14-5-1-2-6-15(14)19-7-9-20(10-8-19)16(22)18-12-13-4-3-11-21-13/h1-2,5-6,13H,3-4,7-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHDIJUSOVMJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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